Homoquinolinic acid, 2-methyl ester
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Overview
Description
Homoquinolinic acid, 2-methyl ester is a chemical compound that belongs to the class of esters derived from homoquinolinic acid. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. This compound is a conformationally-restricted analogue of N-methyl-D-aspartate (NMDA) and acts as a partial agonist of the main/glutamate site of the NMDA receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homoquinolinic acid, 2-methyl ester can be synthesized through esterification reactions. One common method involves the reaction of homoquinolinic acid with methanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of more efficient catalysts and optimized reaction conditions. For example, the use of polymer-supported triphenylphosphine in the presence of 2,4,6-trichloro-1,3,5-triazine and sodium carbonate can facilitate the methyl esterification of carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
Homoquinolinic acid, 2-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield homoquinolinic acid and methanol.
Reduction: Reduction of the ester with lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used as catalysts.
Basic Hydrolysis: Bases such as sodium hydroxide or potassium hydroxide are employed.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products
Hydrolysis: Homoquinolinic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Homoquinolinic acid, 2-methyl ester has several applications in scientific research:
Mechanism of Action
Homoquinolinic acid, 2-methyl ester exerts its effects by acting as a partial agonist at the glutamate site of the NMDA receptor. This interaction leads to the activation of the receptor, which plays a crucial role in synaptic plasticity and neurotransmission. The compound shows selectivity for NR2B subunit-containing receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
Quinolinic acid: Another NMDA receptor agonist but less potent than homoquinolinic acid.
N-methyl-D-aspartate (NMDA): A well-known agonist of the NMDA receptor, used as a reference compound in studies.
Ibotenic acid: A neurotoxin that also interacts with NMDA receptors but has different pharmacological properties.
Uniqueness
Homoquinolinic acid, 2-methyl ester is unique due to its conformational restriction and higher potency compared to quinolinic acid. Its selectivity for NR2B subunit-containing NMDA receptors distinguishes it from other similar compounds, making it a valuable tool in neurobiological research .
Properties
CAS No. |
89353-64-0 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-methoxycarbonylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)8-6(5-7(11)12)3-2-4-10-8/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
DLJVEQDKPIBVKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)CC(=O)O |
Origin of Product |
United States |
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